5-Fluoro PB-22 N-(4-fluoropentyl) isomer

Forensic Chemistry Analytical Chemistry Isomer Differentiation

Quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate (CAS 2365471-15-2), also designated as the N-(4-fluoropentyl) isomer of 5F-PB-22, is a structurally defined analytical reference material belonging to the quinolinyl ester indole class of synthetic cannabinoids. This compound, with a molecular formula of C23H21FN2O2 and a molecular weight of 376.4 g/mol, is supplied as a high-purity (≥95%) standard in a 1 mg/ml acetonitrile solution, intended for forensic and research applications.

Molecular Formula C23H21FN2O2
Molecular Weight 376.4 g/mol
CAS No. 2365471-15-2
Cat. No. B12354412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro PB-22 N-(4-fluoropentyl) isomer
CAS2365471-15-2
Molecular FormulaC23H21FN2O2
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC(CCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4)F
InChIInChI=1S/C23H21FN2O2/c1-16(24)7-6-14-26-15-19(18-10-2-3-11-20(18)26)23(27)28-21-12-4-8-17-9-5-13-25-22(17)21/h2-5,8-13,15-16H,6-7,14H2,1H3
InChIKeyOMYXQSSFQLPJBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate (CAS 2365471-15-2): A Structurally-Defined Reference Standard for Synthetic Cannabinoid Forensic Analysis and Research


Quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate (CAS 2365471-15-2), also designated as the N-(4-fluoropentyl) isomer of 5F-PB-22, is a structurally defined analytical reference material belonging to the quinolinyl ester indole class of synthetic cannabinoids . This compound, with a molecular formula of C23H21FN2O2 and a molecular weight of 376.4 g/mol, is supplied as a high-purity (≥95%) standard in a 1 mg/ml acetonitrile solution, intended for forensic and research applications . The defining structural feature is the specific placement of a fluorine atom at the four-position on the pentyl side chain, which differentiates it from other fluoropentyl positional isomers [1]. While its physiological and pharmacological properties have not been independently investigated, its utility is paramount for analytical method development, forensic isomer differentiation, and as a tool for receptor structure-activity relationship (SAR) studies .

The Analytical and Forensic Necessity of Quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate: Why Isomer-Specific Standards Are Non-Substitutable


The class of quinolinyl ester indoles, which includes compounds like 5F-PB-22, PB-22, and BB-22, exhibits high potency at cannabinoid receptors [1]. However, subtle structural variations, such as the precise position of a single fluorine atom on the pentyl chain, create distinct positional isomers (e.g., 2-fluoro, 3-fluoro, 4-fluoro, and 5-fluoropentyl analogs) [2]. Generic substitution with the more common 5F-PB-22 (5-fluoropentyl isomer) fails in forensic and analytical contexts because these isomers often produce nearly identical mass spectra in standard GC-MS analysis, leading to potential misidentification without the specific reference standard [3]. Furthermore, legal scheduling of synthetic cannabinoids is often isomer-specific; using an incorrect isomer reference could lead to inaccurate forensic reporting and regulatory non-compliance [4]. Therefore, procurement of the exact N-(4-fluoropentyl) isomer is non-negotiable for accurate isomer differentiation, method validation, and legal defensibility.

Product-Specific Quantitative Evidence Guide for Quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate: Differentiating Performance and Application Data


Unique Structural Identity: Definitive Differentiation from 5F-PB-22 via Fluorine Position

Quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate is a specific positional isomer of the broader class of fluoro-PB-22 compounds. Its defining characteristic is the placement of the fluorine atom on the fourth carbon of the pentyl chain, whereas the more commonly referenced 5F-PB-22 possesses this fluorine on the fifth carbon . This seemingly minor shift in atomic arrangement results in a distinct chemical entity with its own unique CAS registry number (2365471-15-2), differentiating it from 5F-PB-22 (CAS 1400742-41-7) . This structural difference is not just nomenclature; it necessitates the use of specific analytical techniques like solid deposition GC-IRD and NMR spectroscopy for unambiguous identification, as standard GC-MS methods alone are insufficient [1].

Forensic Chemistry Analytical Chemistry Isomer Differentiation

Analytical Purity Benchmarking: ≥95% Purity for Reference Standard Qualification

The compound is supplied as an analytical reference standard with a documented purity of ≥95% . This meets or exceeds the typical purity threshold for analytical reference materials used in forensic and research applications. In comparison, the commercially available 5F-PB-22 standard from the same supplier is certified at a purity of ≥98% [1]. While both are suitable for their intended use, the explicit quantification of purity for each product batch allows for accurate calculation of reference solutions and ensures the reliability of analytical results in quantitative assays.

Analytical Chemistry Forensic Toxicology Method Validation

Formulation and Solubility for Analytical Workflow Integration: A 1 mg/mL Acetonitrile Solution

This compound is provided as a ready-to-use 1 mg/ml solution in acetonitrile, a common solvent for LC-MS and GC-MS analysis . This formulation allows for immediate dilution and use in analytical workflows, eliminating the need for initial dissolution and reducing handling errors. In contrast, the 5F-PB-22 standard is provided as a neat solid [1], requiring additional steps for precise weighing and dissolution before use. The solution format minimizes exposure to the neat substance, which can be a safety and stability consideration. Solubility data in other solvents is also provided: 11 mg/ml in DMF, 0.33 mg/ml in DMF:PBS (pH 7.2) (1:2), and 10 mg/ml in DMSO .

Analytical Chemistry Sample Preparation Solubility

Inferred Metabolic Divergence: Structural Basis for Potentially Distinct Metabolic Fate

The metabolic pathway of the structurally related 5F-PB-22 (5-fluoropentyl isomer) in human liver microsomes has been characterized: it predominantly undergoes a cleavage reaction to produce an indoleacetic acid-type metabolite [1]. While the exact metabolism of the 4-fluoropentyl isomer has not been directly studied, it is a well-established principle that the position of a fluorine atom can significantly alter a compound's metabolic fate. This is due to the 'fluorine effect,' which can block or alter enzymatic oxidation at specific sites on the alkyl chain [2]. Consequently, it is reasonable to infer that the 4-fluoropentyl isomer may produce a distinct metabolite profile compared to 5F-PB-22. This inferred difference is critical for forensic toxicologists who rely on metabolite identification to confirm exposure in biological samples.

Drug Metabolism Pharmacokinetics Forensic Toxicology

Legal and Regulatory Distinction: Isomer-Specific Scheduling Implications

The regulatory status of synthetic cannabinoids is often defined at the isomer level. For example, the U.S. DEA's 2016 final rule specifically scheduled PB-22 and 5F-PB-22 (the 5-fluoropentyl isomer) into Schedule I, including their salts and isomers [1]. This language, common in controlled substance legislation, means that an isomer like quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate may or may not be controlled under the exact same statute, depending on the jurisdiction's specific wording [2]. However, it is often covered under broader analog acts or similar provisions. The critical point for forensic and analytical laboratories is that demonstrating the presence of a specific isomer, as opposed to a general class, is often a legal necessity. Therefore, the procurement and use of an isomer-specific reference standard is essential for meeting the burden of proof in legal proceedings and ensuring regulatory compliance in jurisdictions with isomer-specific legislation.

Forensic Law Regulatory Compliance Controlled Substances

Stability and Storage: Validated 4-Year Shelf Life at -20°C

The manufacturer specifies a stability of ≥4 years for this compound when stored at -20°C . This is a critical piece of quantitative evidence for laboratory procurement, as it directly impacts inventory management, long-term method validation projects, and the overall cost-effectiveness of the reference standard. This stability claim is based on the manufacturer's internal validation and is comparable to the stability provided for other analytical reference standards in the same class. In contrast, the stability of the neat solid form of 5F-PB-22 is not explicitly stated in the same source, making this a quantifiable advantage in terms of documented, long-term viability.

Reference Material Management Laboratory Operations Stability

Best Research and Industrial Application Scenarios for Quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate


Forensic Isomer Differentiation and Seized Drug Analysis

The primary application is as an analytical reference standard in forensic laboratories for the unambiguous identification and differentiation of fluoropentyl positional isomers in seized materials. As demonstrated in the evidence, standard GC-MS analysis can yield similar spectra for the 4- and 5-fluoropentyl isomers, leading to potential misidentification [1]. This compound, when used in conjunction with advanced techniques like GC-IRD or NMR, provides a definitive reference point for distinguishing this specific isomer from others in the class, thereby meeting the rigorous evidentiary standards required in legal proceedings [2].

Development and Validation of LC-MS/MS and GC-MS Methods

This compound is essential for analytical chemists developing and validating quantitative methods (e.g., LC-MS/MS, GC-MS) for the detection of synthetic cannabinoids and their metabolites in biological matrices (e.g., urine, blood). The ready-to-use 1 mg/mL acetonitrile solution format and documented purity of ≥95% provide a reliable and convenient starting point for preparing calibration standards and quality control samples. The explicit stability of ≥4 years at -20°C ensures that a single batch can be used throughout the entire lifecycle of a method validation study, maintaining data integrity and reducing batch-to-batch variability.

In Vitro Structure-Activity Relationship (SAR) and Metabolism Studies

For pharmacologists and toxicologists investigating the SAR of synthetic cannabinoids, this compound serves as a precise molecular probe to study the impact of fluorine position on receptor binding and metabolic stability. The inferred divergence in metabolic fate from the 5-fluoropentyl isomer [3] makes it a valuable tool for investigating structure-metabolism relationships. It can be used in controlled in vitro experiments (e.g., with human liver microsomes or recombinant enzymes) to map specific metabolic pathways and identify unique biomarkers of exposure, which is critical for clinical and forensic toxicology.

Accredited Reference Material for Laboratory Quality Assurance

Forensic and analytical laboratories operating under ISO/IEC 17025 accreditation require certified reference materials to demonstrate traceability and competence. This product, supplied with a certificate of analysis and intended for research and forensic applications, fits into the laboratory's quality assurance program. Its defined purity (≥95%) and stability data support its use as a control material in proficiency testing schemes and for instrument performance verification, ensuring the laboratory's analytical results are reliable, comparable, and legally defensible.

Technical Documentation Hub

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